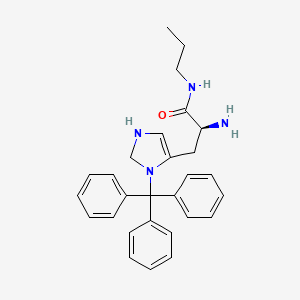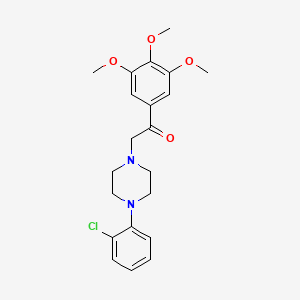![molecular formula C21H23F3N4S B13824973 N-Isopentyl-4-[[4-(trifluoromethyl)benzothiazol-2-YL]azo]-2,5-xylidine](/img/structure/B13824973.png)
N-Isopentyl-4-[[4-(trifluoromethyl)benzothiazol-2-YL]azo]-2,5-xylidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isopentyl-4-[[4-(trifluoromethyl)benzothiazol-2-YL]azo]-2,5-xylidine is an organic compound with the chemical formula C20H21F3N4S. It is known for its red-brown solid appearance and good solubility in solvents . This compound is used in various applications, including dyes, colorants, indicators, skin photosensitizers, and laser materials .
Preparation Methods
The preparation of N-Isopentyl-4-[[4-(trifluoromethyl)benzothiazol-2-YL]azo]-2,5-xylidine typically involves chemical synthesis . The synthetic route includes the reaction of 4-(trifluoromethyl)benzothiazol-2-amine with 2,5-dimethyl-N-(1-methylpropyl)aniline under specific reaction conditions. Industrial production methods may involve optimizing reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
N-Isopentyl-4-[[4-(trifluoromethyl)benzothiazol-2-YL]azo]-2,5-xylidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-Isopentyl-4-[[4-(trifluoromethyl)benzothiazol-2-YL]azo]-2,5-xylidine has several scientific research applications:
Chemistry: Used as a dye and colorant in various chemical processes.
Biology: Acts as a skin photosensitizer, aiding in studies related to skin reactions and treatments.
Industry: Utilized in the production of laser materials and indicators.
Mechanism of Action
The mechanism of action of N-Isopentyl-4-[[4-(trifluoromethyl)benzothiazol-2-YL]azo]-2,5-xylidine involves its interaction with molecular targets and pathways. As a photosensitizer, it absorbs light and undergoes a photochemical reaction, generating reactive oxygen species that can cause cellular damage. This property is exploited in photodynamic therapy for targeting and destroying cancer cells .
Comparison with Similar Compounds
N-Isopentyl-4-[[4-(trifluoromethyl)benzothiazol-2-YL]azo]-2,5-xylidine can be compared with similar compounds such as:
4-[[4-(trifluoromethyl)benzothiazol-2-YL]azo]-2,5-xylidine: Lacks the isopentyl group, which may affect its solubility and reactivity.
N-Isopentyl-4-[[4-(methyl)benzothiazol-2-YL]azo]-2,5-xylidine: Substitution of the trifluoromethyl group with a methyl group, altering its electronic properties and reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it suitable for specialized applications .
Properties
Molecular Formula |
C21H23F3N4S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2,5-dimethyl-N-(3-methylbutyl)-4-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]diazenyl]aniline |
InChI |
InChI=1S/C21H23F3N4S/c1-12(2)8-9-25-16-10-14(4)17(11-13(16)3)27-28-20-26-19-15(21(22,23)24)6-5-7-18(19)29-20/h5-7,10-12,25H,8-9H2,1-4H3 |
InChI Key |
NDVNFHQNJABGSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=NC3=C(C=CC=C3S2)C(F)(F)F)C)NCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[1-(1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B13824909.png)

![[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(1-hydroxy-2,2,2-triphenylethyl)oxan-4-yl] acetate](/img/structure/B13824923.png)
![3-[[2-(4-Chlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13824926.png)




![3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13824950.png)
![(2S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B13824953.png)
![(4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B13824959.png)
